Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI)
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Overview
Description
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI) is a chemical compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol. This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a sulfone group (1,1-dioxide) and specific alkyl substituents at the 4 and 5 positions of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide typically involves the oxidation of the corresponding thiophene derivative. One common method includes the use of oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions to introduce the sulfone group. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, higher oxidation state compounds.
Reduction: Corresponding sulfides.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, lacking the sulfone group and specific alkyl substituents.
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-: The corresponding sulfide without the sulfone group.
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide: The sulfoxide derivative.
Uniqueness
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide is unique due to the presence of the sulfone group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-methyl-4-propan-2-yl-2,3-dihydrothiophene 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-6(2)8-4-5-11(9,10)7(8)3/h6H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKKOCKDSZUHDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCS1(=O)=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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